N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride
Overview
Description
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, also known as chlorproguanil hydrochloride (CPG-HCl), is an antimalarial drug used to treat and prevent malaria. It is a synthetic derivative of proguanil, a natural antimalarial drug, and is an effective prophylactic agent for the prevention of malaria. CPG-HCl is a water-soluble, rapidly absorbed, and widely distributed compound that is well tolerated by humans.
Scientific Research Applications
Synthesis and Chemical Properties
Catalytic Synthesis : Li et al. (2013) demonstrated the use of Cu–TiO2 catalysts supported on γ-Al2O3 in glycerol cyclization with 1,2-propanediamine to produce pyrazinyl compounds. This included the synthesis of various pyrazinyl derivatives, highlighting a method for generating similar structures to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride (Li et al., 2013).
Magnetic Resonance Spectroscopy : The work by Freifelder, Mattoon, and Kriese (1967) on the nuclear magnetic resonance spectra of related alkylene-substituted diethylamines provides insight into the structural and electronic properties of compounds similar to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, though it doesn't directly involve the specified compound (Freifelder, Mattoon, & Kriese, 1967).
Application in Crystal Structure and Magnetic Properties
- Crystal Structure Analysis : Bhowmik et al. (2014) synthesized azido bridged chains using N-methyl-1,3-propanediamine, which is structurally related to the compound . Their work focused on the crystal structure and magnetic properties, providing insights relevant to the crystallographic analysis of similar compounds (Bhowmik et al., 2014).
Synthesis and Biological Evaluation
Antimicrobial and Anti-inflammatory Agents : Kendre, Landge, and Bhusare (2015) synthesized and evaluated novel derivatives, including pyrazole and isoxazole, for their antimicrobial and anti-inflammatory activities. While not directly involving N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride, this study showcases the potential for synthesizing and evaluating similar compounds for biological applications (Kendre, Landge, & Bhusare, 2015).
Inhibitors of Plasmodium falciparum : Krake et al. (2017) identified a compound structurally similar to N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride as an inhibitor of Plasmodium falciparum, indicating the potential of related compounds in antimalarial research (Krake et al., 2017).
properties
IUPAC Name |
N-(6-chloropyrazin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN4.ClH/c1-14(2)5-3-4-12-9-7-11-6-8(10)13-9;/h6-7H,3-5H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEAIGRYHDEWNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=CN=CC(=N1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-Chloro-2-pyrazinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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